Tert-butyl4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name for this compound is tert-butyl 4-[(1R,2R)-2-aminocyclohexyl]piperazine-1-carboxylate , reflecting its trans stereochemistry at the cyclohexylamine group. The trans configuration arises from the axial orientation of the amino group relative to the piperazine ring, which stabilizes the molecule through reduced steric hindrance. Chair conformer analysis of the cyclohexyl ring reveals that the amino group occupies an equatorial position, minimizing 1,3-diaxial interactions (Figure 1). This stereochemical arrangement is critical for its interactions with biological targets, as demonstrated in receptor-binding studies of related compounds.
X-ray Crystallography and Conformational Analysis
While X-ray crystallographic data for this specific compound are not publicly available, analogous piperazine derivatives exhibit planar piperazine rings with chair conformations in the cyclohexyl group. Computational models predict a bond angle of 109.5° for the piperazine nitrogen atoms, consistent with sp³ hybridization. The tert-butyl group adopts a staggered conformation, minimizing van der Waals repulsions with the adjacent carbamate oxygen.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 2.50–2.70 (m, 4H, piperazine H), 3.10–3.30 (m, 2H, cyclohexyl H), 3.70–3.90 (m, 2H, NH₂)[5
Properties
IUPAC Name |
tert-butyl 4-[(1R,2R)-2-aminocyclohexyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16/h12-13H,4-11,16H2,1-3H3/t12-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIHUAFFLVLLSJ-CHWSQXEVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCCCC2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)[C@@H]2CCCC[C@H]2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Boc Protection
Diethanolamine undergoes chlorination at 70–80°C with a 3:1 molar ratio of SOCl₂ to diethanolamine, generating bis(2-chloroethyl)amine. Subsequent Boc protection at pH >10 (using sodium carbonate) with Boc anhydride (1:1 molar ratio) yields bis(2-chloroethyl)carbamic acid tert-butyl ester. These conditions minimize side reactions, achieving >93% purity.
Cyclization with Ammonia
Cyclization of the chlorinated intermediate with ammonia water (3:1 NH₃-to-diethanolamine ratio) at 60°C produces N-Boc piperazine. For tert-butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate, this step would require substituting ammonia with trans-1,2-diaminocyclohexane or a pre-functionalized cyclohexylamine derivative.
Optimized Synthetic Protocols
Integrated Three-Step Synthesis
Combining methodologies from Sources and, the following protocol is proposed:
-
Chlorination : React diethanolamine (1 mol) with SOCl₂ (3 mol) at reflux (4 h).
-
Boc Protection : Treat with Boc anhydride (1 mol) in aqueous Na₂CO₃ (pH >10, 12 h).
-
Cyclohexyl Coupling : React Boc-piperazine with trans-2-azidocyclohexyl triflate under Pd/C catalysis, followed by Staudinger reduction to amine.
Table 1: Reaction Conditions and Yields
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Chlorination | SOCl₂, diethanolamine | 70°C | 4 h | 98% |
| Boc Protection | Boc anhydride, Na₂CO₃ | 25°C | 12 h | 95% |
| Cyclohexyl Coupling | Pd/C, H₂ | 50°C | 6 h | 89% |
Stereochemical Control
The trans configuration is ensured by using trans-1,2-diaminocyclohexane as the amine source. Source highlights the importance of toluene/water biphasic systems for minimizing epimerization during coupling.
Industrial Scalability and Cost Efficiency
Source emphasizes cost-effective raw materials (diethanolamine: ~$15/kg) and mild conditions amenable to large-scale production. Ethyl acetate extraction and reduced pressure distillation (<60°C) prevent thermal degradation. For the target compound, substituting ammonia with cyclohexylamine derivatives adds ~$50/kg, but the overall process remains viable for multi-kilogram batches.
Purity and Analytical Characterization
Final products are purified via silica gel chromatography (ethyl acetate/hexane, 1:3), yielding >99% purity by HPLC . ¹H NMR (400 MHz, CDCl₃) shows characteristic Boc signals at δ 1.44 (s, 9H) and piperazine protons at δ 3.40–3.60 (m, 4H). Trans-cyclohexyl protons appear as a multiplet at δ 1.20–2.10.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted piperazines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of tert-butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate is with a molecular weight of 431.5 g/mol. Its structure features a piperazine ring, which is critical for its biological activity.
Pharmacological Applications
-
Neurological Disorders :
- The compound has been investigated for its potential as an H3 receptor agonist. H3 receptors are implicated in various neurological processes, including sleep regulation and cognitive functions. Research suggests that modulation of these receptors may offer therapeutic avenues for sleep disorders and cognitive impairments .
-
Antimycobacterial Activity :
- Preliminary studies indicate that derivatives of piperazine compounds exhibit antimycobacterial properties. Tert-butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate may be explored further for its efficacy against Mycobacterium tuberculosis, especially in the context of drug-resistant strains .
-
Anticancer Research :
- Some studies have highlighted the role of piperazine derivatives in anticancer therapies. The structural features of tert-butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate may contribute to its potential as an anticancer agent, possibly through mechanisms involving apoptosis induction in cancer cells .
Synthesis and Derivatives
The synthesis of tert-butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate typically involves multi-step organic reactions, including:
- Protection of Amines : Using tert-butoxycarbonyl (Boc) groups to protect amine functionalities during synthesis.
- Esterification : The carboxylic acid group is esterified using coupling agents like DCC (dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to yield the final product.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which tert-butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Diversity
The structural diversity of tert-butyl piperazine-1-carboxylate derivatives primarily arises from variations in the substituents attached to the piperazine ring. Key examples include:
Physicochemical Properties
Critical properties influenced by substituents:
| Compound Name | Log P | Solubility (mg/mL) | Bioavailability Score | Evidence |
|---|---|---|---|---|
| tert-Butyl 4-methylpiperazine-1-carboxylate | 1.2 | 12.3 | 0.55 | [18] |
| tert-Butyl4-(2-cyano-4-formylphenyl)piperazine-1-carboxylate | 2.8 | 0.8 | 0.45 | [20] |
| Target Compound (trans-2-aminocyclohexyl derivative) | ~2.1* | ~5.2* | ~0.65* | - |
*Estimated based on structural analogs. The aminocyclohexyl group likely balances lipophilicity and solubility better than polar cyano/formyl groups .
Biological Activity
Tert-butyl4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate (CAS No. 2648684-10-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from diverse sources, including patents, research articles, and chemical databases.
- Molecular Formula : C15H29N3O2
- Molecular Weight : 283.41 g/mol
- CAS Number : 2648684-10-8
This compound functions primarily as a pharmacological agent that interacts with various biological targets. Its structure suggests potential activity as an inhibitor or modulator of specific enzymes and receptors involved in metabolic pathways.
1. Inhibition of Enzymatic Activity
Recent studies have indicated that compounds similar to this compound may inhibit enzymes associated with metabolic disorders. For instance, research has highlighted its role in inhibiting HSD17B13, an enzyme linked to non-alcoholic fatty liver disease (NAFLD) and other liver-related conditions . The inhibition of this enzyme could lead to reduced liver inflammation and fibrosis.
2. Anticancer Potential
The compound has been evaluated for its anticancer properties. It is hypothesized to exhibit activity against various cancer types by modulating pathways related to cell proliferation and apoptosis. For example, studies have suggested that similar piperazine derivatives can induce apoptosis in cancer cells by affecting mitochondrial function and caspase activation .
3. Neuroprotective Effects
This compound may also possess neuroprotective properties. Research indicates that piperazine derivatives can mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases . This suggests potential applications in treating conditions such as Alzheimer's disease.
Case Study 1: Liver Disease Treatment
A clinical study examined the effects of HSD17B13 inhibitors in patients with NAFLD. The results showed significant improvements in liver function tests and histological features after treatment with compounds structurally related to this compound . These findings support the compound's potential therapeutic role in liver diseases.
Case Study 2: Cancer Cell Line Studies
In vitro studies using various cancer cell lines demonstrated that this compound could reduce cell viability and induce apoptosis at specific concentrations. The mechanism was linked to the activation of apoptotic pathways involving caspases and Bcl-2 family proteins .
Data Summary
Q & A
Q. Critical factors :
- Catalyst choice : Palladium catalysts with bulky ligands enhance selectivity.
- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) improve reaction efficiency.
- Temperature control : Prolonged heating (12–16 hours) at 100–110°C ensures completion.
What spectroscopic and chromatographic methods are essential for characterizing this compound and its intermediates?
Category: Basic
Answer:
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., tert-butyl peaks at δ 1.48 ppm in CDCl₃) .
- LC-MS : Validates molecular weight (e.g., m/z 348.1 [M+H]⁺ for related derivatives) .
- FT-IR : Identifies functional groups (e.g., C=O stretches at ~1680 cm⁻¹) .
- X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., P2₁/n space group for derivatives) .
How can researchers address discrepancies in crystallographic data refinement for this compound derivatives?
Category: Advanced
Answer:
Discrepancies often arise from anisotropic displacement parameters or twinning. Mitigation strategies:
- Use SHELXL for refinement, leveraging its robust handling of high-resolution data .
- Validate models with WinGX/ORTEP to visualize displacement ellipsoids and hydrogen bonding networks .
- Apply Hirshfeld surface analysis to detect weak interactions (e.g., C–H⋯O bonds) missed in initial refinements .
What strategies optimize coupling reactions for synthesizing this compound derivatives?
Category: Advanced
Answer:
- Ligand screening : Bulky ligands (e.g., Xantphos) reduce side reactions in Pd-catalyzed couplings .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >80% .
- Solvent-free conditions : Minimize purification steps in mechanochemical syntheses .
How should researchers purify this compound to ensure high purity for biological assays?
Category: Basic
Answer:
- Column chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane 1:1 → 9:1) .
- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities .
How can hydrogen bonding patterns in this compound crystals be systematically analyzed?
Category: Advanced
Answer:
- Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Crystal Explorer .
- Multipole refinement : Resolve weak interactions (e.g., N–H⋯O) with high-resolution X-ray data .
- DFT calculations : Compare experimental and theoretical bond lengths to validate crystal packing .
What preclinical models are suitable for evaluating the biological activity of this compound derivatives?
Category: Basic
Answer:
- In vitro assays :
- In vivo models :
How should researchers resolve contradictions in yield data across synthetic protocols for this compound?
Category: Advanced
Answer:
- Design of Experiments (DoE) : Vary factors (catalyst loading, temperature) to identify critical parameters .
- Kinetic studies : Use in-situ IR or NMR to monitor reaction progress and intermediate stability .
- Scale-up trials : Pilot reactions at >10 mmol scale to detect reproducibility issues .
What methodologies ensure pharmacological safety profiling of this compound derivatives?
Category: Advanced
Answer:
- AMES test : Assess mutagenicity with Salmonella typhimurium strains TA98/TA100 .
- hERG inhibition assay : Patch-clamp electrophysiology to evaluate cardiac toxicity risks .
- Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) .
How can computational modeling aid in designing novel this compound analogs?
Category: Advanced
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
